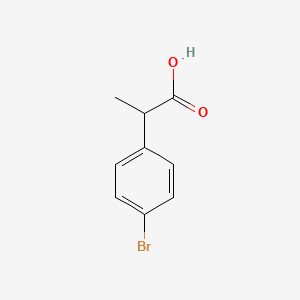

2-(4-Bromophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDBEACWLCHWRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53086-53-6 | |

| Record name | 2-(4-bromophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Bromophenyl)propanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-Bromophenyl)propanoic Acid

Introduction

This compound, a member of the arylpropanoic acid class of compounds, serves as a critical building block and intermediate in synthetic organic chemistry and pharmaceutical development. Its molecular architecture, featuring a chiral center, a carboxylic acid functional group, and a brominated aromatic ring, provides a versatile platform for the synthesis of complex molecular targets. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The arylpropanoic acid scaffold is renowned in medicinal chemistry, most notably as the core of many Non-Steroidal Anti-inflammatory Drugs (NSAIDs)[1]. The presence of the bromine atom on the phenyl ring further enhances its utility, offering a reactive handle for cross-coupling reactions and other transformations, making it a valuable precursor for creating diverse chemical libraries.

Physicochemical and Structural Properties

Understanding the fundamental physical and chemical properties of this compound is essential for its effective use in research and manufacturing. These properties dictate its solubility, reactivity, and handling requirements.

1.1. Identity and Structure

-

IUPAC Name: this compound[2]

-

Synonyms: 2-(4-Bromophenyl)propionic acid, 4-bromo-α-methyl-benzeneacetic acid[2][4]

The structure consists of a propanoic acid moiety where the alpha-carbon is directly attached to a benzene ring substituted with a bromine atom at the para position.

1.2. Tabulated Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 229.07 g/mol | [2][3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not available | |

| Boiling Point | 138-141 °C (at 1 Torr) | [3] |

| Density (Predicted) | 1.523 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.21 ± 0.10 | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Manufacturing Insights

The synthesis of this compound can be approached through several established organic chemistry transformations. A common strategy involves the bromination of an appropriate phenylpropanoic acid precursor. The choice of synthetic route in an industrial setting is often governed by factors such as cost of starting materials, reaction yield, purity of the final product, and operational simplicity.

A prevalent method for analogous compounds involves the selective bromination of the corresponding arylpropanoic acid. For instance, the synthesis of the related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, is well-documented and involves the direct bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium[5][6][7]. This approach offers high selectivity for the para position, which is activated by the alkyl group, and is advantageous from a green chemistry perspective by using water as a solvent.

2.1. Exemplary Synthesis Workflow: Electrophilic Bromination

The following protocol outlines a generalized approach for the synthesis of this compound via electrophilic aromatic substitution.

Step-by-Step Methodology:

-

Reaction Setup: Charge a suitable reaction vessel with 2-phenylpropanoic acid and a solvent (e.g., water or a non-reactive organic solvent like carbon tetrachloride).

-

Bromination: Slowly add a brominating agent (e.g., liquid bromine or N-Bromosuccinimide) to the mixture. The reaction may be catalyzed by a Lewis acid (e.g., iron filings) if a less reactive solvent is used. The reaction is typically performed at a controlled temperature to manage exothermicity and selectivity.

-

Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched (e.g., with a solution of sodium thiosulfate to remove excess bromine). The pH is then adjusted to acidify the solution, causing the carboxylic acid product to precipitate.

-

Isolation & Purification: The crude product is isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., xylene or an ethanol/water mixture) to yield the final product with high purity[8].

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is defined by its three key structural components: the carboxylic acid, the chiral alpha-carbon, and the bromophenyl ring.

-

Carboxylic Acid Group: This functional group is acidic and readily undergoes reactions typical of carboxylic acids. These include:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) to form esters.

-

Amidation: Reaction with amines, often mediated by coupling agents (e.g., DCC, EDC), to form amides.

-

Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

-

Bromophenyl Ring: The bromine atom serves as a versatile handle for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions. This makes the compound a valuable building block in drug discovery for creating analogs and focused libraries. Common reactions include:

-

Suzuki Coupling: Reaction with boronic acids or esters.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines.

-

This dual functionality makes this compound and its derivatives valuable intermediates in the synthesis of a wide array of pharmaceutical compounds[9][10].

Caption: Reactivity map of this compound's functional groups.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of this compound. A combination of spectroscopic techniques is typically employed.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (~7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. - Methine Proton (α-H): A quartet (~3.7 ppm) due to coupling with the methyl protons. - Methyl Protons (CH₃): A doublet (~1.5 ppm) due to coupling with the methine proton. - Carboxylic Acid Proton (COOH): A broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region (~175-180 ppm). - Aromatic Carbons: Four signals in the aromatic region (~120-140 ppm), including the carbon attached to bromine (ipso-carbon) at a distinct chemical shift. - Methine Carbon (α-C): A signal around 45 ppm. - Methyl Carbon (CH₃): A signal in the upfield region (~18 ppm). |

| Infrared (IR) Spectroscopy | - O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer. - C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹. - C-Br Stretch: An absorption in the fingerprint region (~500-600 cm⁻¹). |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A characteristic pair of peaks (M and M+2) of nearly equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For C₉H₉BrO₂, this would appear at m/z 228 and 230. - Fragmentation: A prominent fragment corresponding to the loss of the carboxyl group (-COOH, 45 Da). |

Applications in Drug Development and Research

Arylpropanoic acids are a cornerstone of modern pharmacology[1]. While this compound itself is not an active pharmaceutical ingredient (API), it serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structural motifs are found in compounds being investigated for a range of therapeutic applications, including anti-inflammatory, analgesic, and neurological disorders[1][9].

The related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, is a well-known key intermediate in the industrial synthesis of Fexofenadine, a widely used non-sedating antihistamine[5][6]. This underscores the importance of the brominated arylpropanoic acid scaffold in accessing complex and commercially significant APIs. The bromine atom not only facilitates key synthetic steps but can also influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Safety, Handling, and Storage

Proper handling and storage of this compound are imperative to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation[2][4][11].

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[12][13][14]. Wash hands thoroughly after handling[11][15].

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container[11][16]. Recommended storage is often at refrigerated temperatures (2-8°C) to ensure long-term stability[3].

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes[12][14]. If on skin, wash with plenty of water[11][15]. If swallowed, seek medical attention[11][14].

-

Conclusion

This compound is a chemical intermediate of significant value to the scientific research and pharmaceutical communities. Its well-defined physicochemical properties, combined with the versatile reactivity of its carboxylic acid and bromophenyl moieties, make it an ideal starting material and building block for the synthesis of a wide range of complex organic molecules. A thorough understanding of its synthesis, characterization, and safe handling is essential for leveraging its full potential in advancing drug discovery and development programs.

References

- TCI Chemicals. (n.d.). 2-(4-Bromophenyl)-2-methylpropanoic Acid.

- Reign Pharma Pvt. Ltd. (n.d.). 2-(4-bromophenyl)-2-methylpropanoic acid.

- BLDpharm. (n.d.). 2-(4-Bromophenyl)-2-methylpropanoic acid.

- ChemicalBook. (n.d.). This compound.

- CymitQuimica. (n.d.). 2-(4-Bromophenyl)-2-methylpropanoic acid.

- Sigma-Aldrich. (n.d.). 2-[4-(Bromomethyl)phenyl]propionic acid.

- Apollo Scientific. (n.d.). 2-[4-(Bromomethyl)phenyl]propanoic acid Safety Data Sheet.

- Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.

- ChemicalBook. (n.d.). 2-(4-Bromomethyl)phenylpropionic acid synthesis.

- Eureka | Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- PubChem. (n.d.). This compound.

- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Tradeindia. (n.d.). 2-(4-Bromophenyl)-2-Methyl Propanoic Acid Cas No.32454-35-6.

- ECHEMI. (n.d.). This compound SDS.

- PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropanoic acid.

- Thermo Fisher Scientific. (2025). 2-[4-(Bromomethyl)phenyl]propionic acid Safety Data Sheet.

- Pharmaffiliates. (n.d.). Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma.

- Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.

- CymitQuimica. (2025). Safety Data Sheet - bromophenyl)propanoic acid.

- MedChemExpress. (n.d.). (S)-2-Amino-3-(4-bromophenyl)propanoic acid.

- PubChem. (n.d.). 2-(4-Bromophenyl)butanoic acid.

- Pharmaffiliates. (n.d.). The Role of 4-Bromophenylacetic Acid in Modern Pharmaceutical Development.

- MedChemExpress. (n.d.). 3-(4-Bromophenyl)propanoic acid.

- PubChemLite. (n.d.). This compound (C9H9BrO2).

- Vulcanchem. (n.d.). 2-(4-bromo-2-methylphenyl)propanoic acid.

- Singh, S., & Sharma, D. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.

- Sigma-Aldrich. (n.d.). This compound.

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 53086-53-6 [chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 6. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 7. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]

- 8. 2-(4-Bromomethyl)phenylpropionic acid synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. 2-(4-Bromophenyl)-2-methylpropanoic Acid | 32454-35-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. reignpharma.com [reignpharma.com]

A Comprehensive Technical Guide to 2-(4-Bromophenyl)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Core Identity

2-(4-Bromophenyl)propanoic acid, a substituted propanoic acid derivative, is a key intermediate and building block in the synthesis of a range of organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its structural features—a carboxylic acid group attached to an ethyl chain and a bromine-substituted phenyl ring—confer specific reactivity and physical characteristics that are critical for its application in complex synthetic pathways. Understanding its physicochemical properties is paramount for its effective handling, characterization, and deployment in research and development.

This guide provides an in-depth examination of the essential physical and chemical properties of this compound, outlines validated analytical protocols for its characterization, and discusses its handling and applications, offering a holistic resource for laboratory professionals.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Synonyms: 2-(4-Bromophenyl)propionic acid, Benzeneacetic acid, 4-bromo-α-methyl-[1][2]

Physicochemical Properties

The physical and chemical attributes of a compound dictate its behavior in various experimental conditions, from solubility in reaction media to its stability during storage. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 229.07 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | Data not consistently available in searches. Related compounds have melting points in the 110-130 °C range. | |

| Boiling Point | Data not available. | |

| Solubility | Soluble in organic solvents; carboxylic acid moiety suggests some solubility in basic aqueous solutions. | [5] |

| pKa | Data not explicitly found; expected to be in the typical range for carboxylic acids (around 4-5). |

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and structural integrity of this compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern. The molecular ion peak confirms the compound's mass, while fragment ions help elucidate its structure. The NIST WebBook provides mass spectral data for this compound, which is a critical reference for identity confirmation.[1][6]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid like this compound is characterized by two prominent absorption bands:

-

O-H Stretch: A very broad absorption band typically found between 2500 and 3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded carboxylic acid dimers.[7]

-

C=O Stretch: A strong, sharp absorption band appearing between 1700 and 1725 cm⁻¹, characteristic of the carbonyl group in the carboxylic acid.[7] Additional peaks corresponding to C-H stretching and bending, as well as C-Br stretching, will also be present in the fingerprint region.

Analytical Characterization: Protocols and Rationale

Ensuring the purity and identity of this compound is a prerequisite for its use in any application, especially in drug development where impurities can have significant consequences. The following section details validated, step-by-step protocols for its characterization.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase (RP-HPLC) method is ideal for arylpropionic acids, separating the main compound from process-related impurities and degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The method's high resolution and sensitivity allow for the quantification of even trace-level impurities.

Experimental Protocol: RP-HPLC Purity Determination

-

Column: C18, 150 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3) in a 50:50 (v/v) ratio is a common starting point for arylpropionic acids.[8] The acidic pH ensures the carboxylic acid is protonated, leading to better retention and peak shape.

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30 °C.[8]

-

Detection: UV/VIS detector at 225 nm.[8]

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution (e.g., 10-100 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to a concentration within the linear range of the calibration curve.

-

Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the sample solution. The purity is calculated as the area of the main peak relative to the total area of all peaks (Area %).

Caption: Decision logic for acid-base titration.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical intermediate.

-

Hazard Identification: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. [2]* GHS Pictograms: Warning. [2]* Precautionary Statements:

-

P264: Wash skin thoroughly after handling. [2] * P280: Wear protective gloves/eye protection/face protection. [9] * P302+P352: IF ON SKIN: Wash with plenty of water. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Applications in Research and Drug Development

This compound is a valuable precursor in organic synthesis. The bromine atom on the phenyl ring serves as a versatile functional handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This reactivity makes it an important intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). [10]Its structural motif is found in various classes of compounds being investigated for therapeutic properties.

References

-

Reign Pharma Pvt. Ltd. (n.d.). 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]

-

Tradeindia. (n.d.). 2-(4-Bromophenyl)-2-Methyl Propanoic Acid Cas No.32454-35-6. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Unknown. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]

-

NIST. (n.d.). 2-(4-Bromophenyl)propionic acid. Retrieved from [Link]

-

ResearchGate. (2014). What is the procedure for determining carboxyl groups by the acid-base titration method in solution?. Retrieved from [Link]

-

ResearchGate. (2018). What is the procedure for determining carboxylic acid groups by the acid-base titration?. Retrieved from [Link]

-

Gergens, D. (n.d.). Titration of the Unknown Carboxylic Acid. Retrieved from [Link]

-

NIST. (n.d.). 2-(4-Bromophenyl)propionic acid: Gas Chromatography. Retrieved from [Link]

-

PubMed. (1991). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Retrieved from [Link]

-

Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 16.5: Acid-Base Titrations. Retrieved from [Link]

-

NIST. (n.d.). 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-. Retrieved from [Link]

-

Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]

Sources

- 1. 2-(4-Bromophenyl)propionic acid [webbook.nist.gov]

- 2. This compound | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 53086-53-6 [chemicalbook.com]

- 4. reignpharma.com [reignpharma.com]

- 5. CAS 32454-35-6: 2-(4-Bromophenyl)-2-methylpropanoic acid [cymitquimica.com]

- 6. 2-(4-Bromophenyl)propionic acid [webbook.nist.gov]

- 7. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to 2-(4-Bromophenyl)propanoic Acid for Advanced Research and Development

Abstract

This technical guide provides an in-depth analysis of 2-(4-bromophenyl)propanoic acid (CAS 53086-53-6), a key arylpropionic acid derivative with significant potential in medicinal chemistry and drug development. Arylpropionic acids are a cornerstone class of nonsteroidal anti-inflammatory drugs (NSAIDs), and this brominated analog offers a versatile scaffold for the synthesis of novel therapeutic agents.[1][2][3][4] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, plausible synthetic routes, analytical characterization, and its emerging applications as a strategic building block in the design of innovative pharmaceuticals, including its potential role as a Proteolysis Targeting Chimera (PROTAC) linker.[5]

Introduction: The Significance of Arylpropionic Acids in Drug Discovery

The arylpropionic acid moiety is a privileged scaffold in medicinal chemistry, most famously represented by NSAIDs like Ibuprofen and Naproxen.[1][3] These compounds primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin biosynthesis.[1] The therapeutic landscape for this class of compounds is continually evolving, with research expanding into their potential as anticancer, anticonvulsant, and antibacterial agents.[1][2][3][6]

This compound introduces a bromine atom on the phenyl ring, a feature of significant interest to medicinal chemists. The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, or it can be used to modulate the compound's pharmacokinetic and pharmacodynamic properties. Its structural similarity to established drugs and its utility as a fragment for molecular linking make it a valuable tool in modern drug discovery.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 53086-53-6 | [7][8] |

| Molecular Formula | C₉H₉BrO₂ | [7][8] |

| Molecular Weight | 229.07 g/mol | [7][8] |

| IUPAC Name | This compound | [8] |

| SMILES | CC(C1=CC=C(C=C1)Br)C(=O)O | [8] |

| InChI Key | PFDBEACWLCHWRZ-UHFFFAOYSA-N | [7][8] |

| XlogP (predicted) | 2.6 | [8] |

Spectroscopic Data Interpretation

2.2.1. 1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to its different proton environments. Drawing parallels with propanoic acid, we can anticipate the chemical shifts.[9][10]

-

-COOH Proton: A broad singlet, significantly downfield (typically >10 ppm), due to the acidic nature and hydrogen bonding.[10]

-

Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will be at a different chemical shift from those meta to it.

-

-CH- Proton (methine): A quartet (due to coupling with the -CH₃ protons) in the region of 3.6-3.8 ppm.

-

-CH₃ Protons (methyl): A doublet (due to coupling with the methine proton) further upfield, around 1.5 ppm.

2.2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrations of its key functional groups.[11][12]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[11]

-

C=O Stretch (Carbonyl): A sharp, strong absorption band around 1700-1725 cm⁻¹.[11]

-

C-Br Stretch: An absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

2.2.3. Mass Spectrometry

The electron ionization mass spectrum shows a characteristic isotopic pattern for bromine (79Br and 81Br are in an approximate 1:1 ratio). The molecular ion peak (M⁺) would appear as a doublet at m/z 228 and 230. A significant fragment would be the loss of the carboxyl group (M-45), resulting in a doublet at m/z 183 and 185.[7]

Synthesis and Purification Strategies

While specific, peer-reviewed synthetic procedures for this compound are not as prevalent as for its methylated analog, a plausible and efficient synthesis can be designed based on established organic chemistry principles. A common approach for creating 2-arylpropanoic acids is through the oxidation of a corresponding aldehyde or alcohol, or the hydrolysis of a nitrile. A logical synthetic pathway is outlined below.

Proposed Synthetic Workflow

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. ijpsr.com [ijpsr.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Bromophenyl)propionic acid [webbook.nist.gov]

- 8. This compound | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. nagwa.com [nagwa.com]

- 11. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 2-Bromopropanoic acid [webbook.nist.gov]

A Technical Guide to the Molecular Structure of 2-(4-Bromophenyl)propanoic Acid

This guide provides an in-depth analysis of the molecular structure, synthesis, and physicochemical properties of 2-(4-Bromophenyl)propanoic acid. It is intended for researchers, scientists, and professionals in drug development who utilize arylpropionic acid derivatives as scaffolds for creating novel therapeutic agents.

Core Molecular Profile and Physicochemical Properties

This compound, a derivative of propionic acid, belongs to the class of arylpropionic acids, a group renowned for its pharmacological significance, most notably as nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] The molecule's structure, featuring a bromine atom on the phenyl ring, makes it a valuable and versatile intermediate for further chemical modification in drug discovery.[3][4] Its core function is often as a foundational scaffold for building more complex molecules with specific biological targets.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 53086-53-6 | [6] |

| Molecular Formula | C₉H₉BrO₂ | [5] |

| Molecular Weight | 229.07 g/mol | [5] |

| Appearance | Solid | [4] |

Synthesis and Mechanistic Rationale

While various synthetic routes exist for arylpropionic acids, a common and illustrative method for preparing this compound is through the electrophilic aromatic substitution (bromination) of 2-phenylpropanoic acid. This approach is logical due to the directing effects of the substituents on the benzene ring.

Experimental Protocol: Electrophilic Bromination

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-phenylpropanoic acid in a suitable inert solvent such as glacial acetic acid.

-

Catalyst Introduction: Add a catalytic amount of iron(III) bromide (FeBr₃). The catalyst is crucial as it polarizes the bromine molecule (Br₂), making it a more potent electrophile (Br⁺).

-

Bromination: Slowly add a stoichiometric equivalent of liquid bromine (Br₂) dissolved in glacial acetic acid to the flask via the dropping funnel at room temperature. The reaction is typically exothermic and should be controlled with an ice bath if necessary.

-

Reaction Monitoring: Allow the mixture to stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by pouring the mixture into a solution of sodium bisulfite to neutralize any excess bromine.

-

Extraction & Purification: Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality of Experimental Choices:

-

Directing Effects: The alkyl group (-CH(CH₃)COOH) on the benzene ring is an ortho-, para-director. Although the carboxylic acid moiety is deactivating, the activating effect of the alkyl chain and steric hindrance at the ortho positions favor the substitution of bromine at the para position, leading to the desired 4-bromo isomer.

-

Catalyst: FeBr₃ acts as a Lewis acid, accepting a lone pair from one of the bromine atoms in Br₂. This interaction weakens the Br-Br bond and generates a highly electrophilic "Br⁺" species, which is necessary to overcome the aromatic stability of the benzene ring.

Structural Elucidation via Spectroscopy

The molecular structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

| Technique | Predicted/Observed Data | Interpretation |

| ¹H NMR | ~12.0 ppm (s, 1H), ~7.5 ppm (d, 2H), ~7.2 ppm (d, 2H), ~3.7 ppm (q, 1H), ~1.5 ppm (d, 3H) | -COOH: Highly deshielded singlet. Aromatic: AA'BB' system of doublets. -CH: Quartet due to coupling with -CH₃. -CH₃: Doublet due to coupling with -CH. |

| ¹³C NMR | ~178 ppm, ~140 ppm, ~132 ppm, ~129 ppm, ~121 ppm, ~45 ppm, ~18 ppm | C=O: Carbonyl carbon. Aromatic: 4 distinct signals (C-Br, C-C(H)COOH, 2x C-H). -CH: Methine carbon. -CH₃: Methyl carbon. |

| IR Spec. | 2500-3300 cm⁻¹ (broad), ~1700 cm⁻¹ (strong), ~1600, 1475 cm⁻¹ (medium), 500-600 cm⁻¹ (medium) | O-H: Carboxylic acid H-bonding. C=O: Carbonyl stretch. C=C: Aromatic ring stretch. C-Br: Halogen stretch. |

| Mass Spec. | M⁺ at m/z 228, M⁺+2 at m/z 230 (1:1 ratio); Fragment at m/z 183/185 | Molecular Ion: Characteristic isotopic pattern of bromine. Fragmentation: Loss of carboxyl group (-COOH, 45 Da). |

Mass Spectrometry (MS)

The electron ionization mass spectrum provides two key pieces of information: the molecular weight and the presence of bromine. The spectrum available from the NIST database clearly shows a pair of peaks for the molecular ion (M⁺) at m/z 228 and 230.[6] This is the hallmark signature of a molecule containing one bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. A prominent fragmentation pattern is the loss of the carboxyl radical (-COOH), resulting in a fragment ion at m/z 183/185.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Carboxyl Proton (-COOH): A characteristic broad singlet is expected far downfield, typically around 12.0 ppm, due to the acidic nature and hydrogen bonding of the proton.

-

Aromatic Protons: The para-substituted phenyl ring gives rise to a classic AA'BB' system. The two protons adjacent to the electron-withdrawing bromine atom are chemically equivalent and appear as a doublet around 7.5 ppm. The two protons adjacent to the propanoic acid group are also equivalent and appear as a second doublet slightly upfield, around 7.2 ppm.

-

Methine Proton (-CH): This proton is adjacent to both the electron-withdrawing phenyl ring and the carbonyl group, placing its signal around 3.7 ppm. It is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).

-

Methyl Protons (-CH₃): These three protons are coupled to the single methine proton, resulting in a doublet at approximately 1.5 ppm (n+1 = 1+1 = 2).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present.

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is the most definitive feature of the carboxylic acid, arising from O-H stretching within a hydrogen-bonded dimer.

-

C=O Stretch: A sharp, intense absorption peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

C-Br Stretch: The presence of the bromine atom is indicated by a medium intensity absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Applications in Drug Development and Research

Arylpropionic acids are a cornerstone of anti-inflammatory therapy.[1] While this compound is not an end-product drug itself, its structure makes it an ideal starting point or intermediate for the synthesis of more complex and potent drug candidates.

-

Scaffold for NSAID Analogs: The propionic acid moiety is a well-established pharmacophore for inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[7][8] Researchers can use this molecule as a base to synthesize novel NSAIDs, potentially with improved efficacy or reduced side effects.[9][10][11]

-

Fragment-Based Drug Design (FBDD): In FBDD, small molecular fragments that bind weakly to a biological target are identified and then optimized or linked together to produce a lead compound with higher affinity.[3][4] this compound serves as an excellent fragment due to its defined chemical handles: the carboxylic acid for amide bond formation and the bromo-phenyl group for cross-coupling reactions (e.g., Suzuki, Heck), allowing for systematic expansion of the molecule.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Always consult the latest Safety Data Sheet (SDS) from your supplier before use for complete and up-to-date information.

References

- This reference is not available.

-

Kamal, A., & Ashraf, M. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. Available at: [Link]

-

NIST. (n.d.). 2-(4-Bromophenyl)propionic acid. In NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

- This reference is not available.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

Kamal, A., & Ashraf, M. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

Nonaka, Y., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-82. Available at: [Link]

-

Nishikawa, K., et al. (1988). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin, 36(7), 2484-93. Available at: [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

El-Sayed, M. A. A., et al. (2020). Synthesis of new ibuprofen hybrid conjugates as potential anti-inflammatory and analgesic agents. Future Medicinal Chemistry, 12(16), 1465-1478. Available at: [Link]

-

Singh, C., et al. (2017). The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation. RSC Advances, 7(45), 28247-28260. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). 2-Bromopropanoic acid. In NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of propanoic acid. Retrieved January 6, 2026, from [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. biocat.com [biocat.com]

- 4. targetmol.com [targetmol.com]

- 5. This compound | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(4-Bromophenyl)propionic acid [webbook.nist.gov]

- 7. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of new ibuprofen hybrid conjugates as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation - RSC Advances (RSC Publishing) [pubs.rsc.org]

2-(4-Bromophenyl)propanoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)propanoic Acid

Abstract

This compound is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably as a precursor to a class of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural motif, featuring a chiral center adjacent to an aryl group, makes it a valuable building block in medicinal chemistry. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the strategic considerations, mechanistic underpinnings, and practical execution of each route, emphasizing the causality behind experimental choices to ensure both scientific integrity and reproducibility.

Introduction: Strategic Importance and Synthetic Challenges

The synthesis of this compound presents a classic challenge in organic synthesis: the precise installation of functional groups on an aromatic scaffold while controlling regioselectivity and, in many applications, stereochemistry. The primary challenges include:

-

Regiocontrol: Ensuring the selective introduction of substituents at the para position of the phenyl ring, minimizing the formation of ortho and meta isomers which are often difficult to separate.[1]

-

Carboxylic Acid Installation: Efficiently forming the propanoic acid side chain, a critical pharmacophore for many of its downstream targets.

-

Scalability and Safety: Developing a route that is not only high-yielding but also economically viable and safe for industrial-scale production, avoiding hazardous reagents and harsh conditions where possible.[2]

This guide will explore three distinct and industrially relevant strategies for synthesizing this key intermediate: Electrophilic Aromatic Substitution, Grignard-based Carboxylation, and a modern Palladium-Catalyzed Heck Reaction approach.

Pathway I: Selective Electrophilic Bromination

This pathway represents the most direct approach, starting from a readily available phenylpropanoic acid precursor. The core of this strategy lies in the selective electrophilic bromination of the aromatic ring.

Causality and Strategic Considerations

The carboxyl and alkyl groups on 2-phenylpropanoic acid are ortho-, para-directing activators for electrophilic aromatic substitution. However, achieving high selectivity for the para position over the ortho position is crucial to avoid isomeric impurities.[1] The choice of brominating agent and reaction medium is paramount. Using elemental bromine in an aqueous medium has been shown to surprisingly favor the formation of the desired para isomer, 2-(4-bromophenyl)-2-methylpropanoic acid, in high purity.[1][3] This is attributed to the steric hindrance at the ortho positions imposed by the propanoic acid side chain and the specific solvation effects in an aqueous environment.

Reaction Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Bromine is polarized by the solvent or a Lewis acid catalyst, creating a potent electrophile (Br⁺). The electron-rich phenyl ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The para-attack is sterically less hindered and electronically favored, leading to the predominant formation of the 4-bromo substituted product upon deprotonation and rearomatization.

Experimental Protocol: Bromination of 2-Methyl-2-phenylpropanoic Acid

This protocol is adapted from methodologies described in the patent literature for a structurally similar compound, demonstrating the principle of selective bromination.[1][3]

-

Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-methyl-2-phenylpropanoic acid (0.1 mol, 16.4 g) in 200 mL of water.

-

Neutralization (Optional, for Neutral Conditions): Adjust the pH of the solution to ~7.0 by the slow addition of an aqueous sodium hydroxide solution (2M).

-

Bromination: Cool the mixture to 10-15°C using an ice bath. Add liquid bromine (0.11 mol, 5.6 mL) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 20°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the consumption of the starting material by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 10°C. Acidify the solution to a pH of 1-2 with 5N hydrochloric acid. The product will precipitate as a solid.[3]

-

Isolation and Purification: Filter the precipitated solid and wash it thoroughly with cold water. The crude product can be recrystallized from an aqueous methanol or heptane solution to yield pure 2-(4-bromophenyl)-2-methylpropanoic acid.[2][4]

Visualization of Pathway I

Caption: Pathway I - Electrophilic Bromination.

Pathway II: Grignard Reagent Carboxylation

This classic organometallic approach offers excellent regiocontrol by constructing the molecule from a pre-functionalized starting material, typically 1,4-dibromobenzene or 1-bromo-4-ethylbenzene.

Causality and Strategic Considerations

The Grignard reaction is a powerful and reliable method for forming carbon-carbon bonds.[5] By starting with a 4-substituted bromobenzene derivative, the regiochemistry is unequivocally set from the outset. The synthesis involves two key transformations:

-

Formation of a Grignard Reagent: An organomagnesium halide is formed from an aryl halide. This step inverts the polarity of the carbon atom, turning it from an electrophilic center into a potent nucleophile.

-

Carboxylation: The nucleophilic Grignard reagent attacks carbon dioxide (a weak electrophile), followed by acidic work-up to yield the desired carboxylic acid.[6]

This pathway is highly versatile but requires strict anhydrous (water-free) conditions, as Grignard reagents are strong bases and will be quenched by even trace amounts of water.[5]

Reaction Mechanism

The reaction begins with the insertion of magnesium metal into the carbon-bromine bond of the starting halide to form the arylmagnesium bromide. In the carboxylation step, the nucleophilic aryl group of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. Subsequent protonation with a strong acid in the work-up step liberates the final carboxylic acid product.

Experimental Protocol: Synthesis from 1-bromo-4-(1-bromoethyl)benzene

-

Apparatus Setup: Assemble a three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously oven-dried to remove moisture.[5]

-

Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask under a nitrogen atmosphere. Add a small volume of anhydrous diethyl ether or THF. Add a few drops of 1-bromo-4-(1-bromoethyl)benzene to initiate the reaction (a crystal of iodine can be added if initiation is slow). Once the reaction begins (indicated by bubbling and heat), add the remaining aryl bromide dissolved in anhydrous ether dropwise at a rate that maintains a gentle reflux.[7]

-

Reaction Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the flask in an ice-salt bath. Bubble dry carbon dioxide gas through the solution or pour the Grignard solution slowly over crushed dry ice.[8] A viscous precipitate will form.

-

Quenching and Work-up: Slowly add 10% aqueous HCl to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.[6] The mixture will separate into two layers.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization to afford pure this compound.

Visualization of Pathway II

Caption: Pathway II - Grignard Reagent Carboxylation.

Pathway III: Palladium-Catalyzed Heck Reaction & Carbonylation

This modern approach leverages the power of transition-metal catalysis to construct the carbon skeleton efficiently. It is a two-step, one-pot procedure that offers high yields and good functional group tolerance.[9]

Causality and Strategic Considerations

This pathway is a convergent synthesis that builds the target molecule in two distinct, yet seamlessly connected, catalytic cycles.

-

Heck Reaction: A palladium catalyst couples an aryl bromide with an alkene (in this case, ethylene) to form a styrene derivative.[10][11] This reaction is highly efficient for creating carbon-carbon bonds.

-

Hydroxycarbonylation: Without isolating the intermediate styrene, the same palladium catalyst, under a carbon monoxide atmosphere, facilitates the addition of a carboxyl group to the double bond.[9] The regioselectivity of this step is critical, favoring the formation of the branched 2-arylpropanoic acid over the linear isomer.

The key advantage is the ability to perform these two transformations in a single reaction vessel, which improves efficiency and reduces waste. The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivities in both steps.[9]

Reaction Mechanism

Heck Reaction: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. The alkene then coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-Aryl bond. A final β-hydride elimination step releases the styrene product and regenerates the Pd(0) catalyst.

Hydroxycarbonylation: The styrene product re-enters a catalytic cycle. It coordinates to the Pd(II) center, which then undergoes a nucleophilic attack by water. Carbon monoxide inserts into the Pd-C bond, and subsequent reductive elimination releases the final carboxylic acid product, regenerating the active palladium catalyst.

Experimental Protocol: One-Pot Heck/Carbonylation

This protocol is a conceptual adaptation based on published procedures for similar 2-aryl propionic acids.[9]

-

Catalyst Preparation: In a high-pressure autoclave, charge palladium(II) acetate (Pd(OAc)₂, 0.5 mol%), a suitable phosphine ligand (e.g., BuPAd₂, 2.0 mol%), and 1-bromo-4-vinylbenzene (1.0 eq) in a suitable solvent like DMF or toluene.

-

Heck Reaction: Add a base, such as triethylamine (NEt₃, 1.5 eq). Pressurize the autoclave with ethylene gas (20 bar) and heat the reaction to the optimal temperature (e.g., 100-120°C).

-

Carbonylation: After the Heck reaction is complete (monitored by GC), cool the reactor. Carefully vent the ethylene and acidify the mixture with HCl. Pressurize the autoclave with carbon monoxide (40 bar) and reheat.

-

Reaction Completion & Work-up: Maintain the reaction under CO pressure until the carbonylation is complete. Cool the reactor, vent the CO, and transfer the contents.

-

Isolation: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic phase with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualization of Pathway III

Sources

- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 2. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]

- 8. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 9. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-(4-Bromophenyl)propanoic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the putative mechanism of action of 2-(4-Bromophenyl)propanoic acid. As a Senior Application Scientist, this document is structured to deliver not just a theoretical overview, but a practical, experimentally-grounded framework for understanding and investigating the compound's biological effects. Given the current landscape of available research, this guide will focus on the most probable mechanism of action, drawing parallels from its structural class—the arylpropionic acids—a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

Introduction and Chemical Profile

This compound is a halogenated aromatic carboxylic acid.[3] Its chemical structure, featuring a propanoic acid moiety attached to a brominated phenyl ring, places it squarely within the family of arylpropionic acids.[2] This class is renowned for its therapeutic effects, most notably anti-inflammatory, analgesic, and antipyretic properties, with ibuprofen and naproxen being prominent examples.[1][2][4] While this compound is often utilized as a fragment molecule or a building block in the synthesis of more complex pharmaceutical agents, its intrinsic biological activity warrants a thorough investigation.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[3] |

| Molecular Formula | C₉H₉BrO₂ | --INVALID-LINK--[3] |

| Molecular Weight | 229.07 g/mol | --INVALID-LINK--[3] |

| CAS Number | 53086-53-6 | --INVALID-LINK--[3] |

| SMILES | CC(C1=CC=C(C=C1)Br)C(=O)O | --INVALID-LINK--[3] |

The Hypothesized Core Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for arylpropionic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[2][4] Prostaglandins are lipid compounds that play a pivotal role in mediating inflammation, pain, and fever.[6] There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that have a cytoprotective role, such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.[4][6]

-

COX-2: This isoform is typically induced at sites of inflammation by cytokines and other inflammatory stimuli.[4] The prostaglandins produced by COX-2 are the primary mediators of the inflammatory response, pain, and fever.[4][6]

The therapeutic, anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation, are linked to the simultaneous inhibition of COX-1.[4] Most traditional arylpropionic acid NSAIDs are non-selective inhibitors of both COX-1 and COX-2.[4]

The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention for NSAIDs like this compound.

Caption: Prostaglandin Synthesis and NSAID Inhibition Pathway.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the hypothesis that this compound acts as a COX inhibitor, a series of well-defined in vitro and cell-based assays are necessary. The following protocols provide a self-validating system to determine the compound's inhibitory activity and selectivity.

In Vitro COX-1 and COX-2 Inhibition Assay

This experiment directly measures the ability of this compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Experimental Workflow Diagram:

Caption: Workflow for In Vitro COX Inhibition Assay.

Detailed Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions to test a range of concentrations.

-

Enzyme Preparation: Use commercially available, purified ovine or human COX-1 and COX-2 enzymes.

-

Assay Procedure:

-

In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the diluted this compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control. Include a DMSO-only control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate at 37°C for a defined period (e.g., 2 minutes).

-

Stop the reaction by adding a solution of hydrochloric acid.

-

-

Detection:

-

Quantify the amount of prostaglandin E2 (PGE2) produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

-

Plot the percentage of COX inhibition versus the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2 using non-linear regression analysis.

-

Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

Table 2: Hypothetical Data Summary for COX Inhibition Assay

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |

| This compound | Experimental Value | Experimental Value | Calculated Value |

| Ibuprofen (Reference) | ~15 | ~35 | ~0.43 |

| Celecoxib (Reference) | >100 | ~0.04 | >2500 |

Cell-Based Assay for Prostaglandin Production

This assay validates the findings from the in vitro experiment in a more physiologically relevant context by measuring the compound's effect on prostaglandin production in whole cells.

Detailed Protocol:

-

Cell Culture:

-

For COX-2 activity, use a cell line that can be induced to express COX-2, such as RAW 264.7 macrophages or A549 human lung carcinoma cells. Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression.

-

For COX-1 activity, use a cell line that constitutively expresses COX-1, such as U-937 human monocytic cells.

-

-

Compound Treatment:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or control compounds for a specified period (e.g., 1 hour).

-

-

Stimulation and Measurement:

-

For COX-2 expressing cells, add arachidonic acid to the media.

-

For COX-1 expressing cells, the endogenous substrate is often sufficient.

-

After a defined incubation period, collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using an ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE2 production for each concentration of the compound.

-

Determine the IC50 values for the inhibition of PGE2 production in both cell types.

-

Structure-Activity Relationship and the Role of the Bromine Atom

The chemical structure of an arylpropionic acid derivative significantly influences its potency and selectivity as a COX inhibitor. The presence of the bromine atom at the para-position of the phenyl ring in this compound is expected to impact its electronic and steric properties, which in turn will affect its binding to the active site of the COX enzymes. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a protein target. Further studies, including co-crystallization of the compound with COX enzymes and computational docking simulations, would be invaluable in elucidating the precise molecular interactions.

Conclusion and Future Directions

Based on its structural classification as an arylpropionic acid, the most probable mechanism of action for this compound is the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis and characterizing the compound's inhibitory profile.

Future research should focus on:

-

Determining the stereospecific activity, as the (S)-enantiomer of arylpropionic acids is typically the more active form.

-

Investigating potential off-target effects and other mechanisms of action, as some NSAIDs have been shown to have COX-independent effects.[7]

-

Conducting in vivo studies in animal models of inflammation and pain to establish the therapeutic potential of this compound.

This comprehensive approach will enable a thorough understanding of the mechanism of action of this compound and inform its potential development as a therapeutic agent.

References

- 1. brainkart.com [brainkart.com]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. This compound | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biocat.com [biocat.com]

- 6. lecturio.com [lecturio.com]

- 7. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(4-Bromophenyl)propanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: 2-(4-Bromophenyl)propanoic acid is a functionalized derivative of the arylpropionic acid class, a scaffold of immense importance in medicinal chemistry. Best known for members like Ibuprofen, arylpropionic acids are foundational non-steroidal anti-inflammatory drugs (NSAIDs).[1] The introduction of a bromine atom at the para-position of the phenyl ring provides a versatile synthetic handle for elaboration, making this compound a valuable building block in the synthesis of more complex pharmaceutical agents and molecular probes. This guide offers an in-depth exploration of its chemical properties, provides a validated synthesis protocol, details methods for its analytical characterization, discusses its critical applications in drug development, and outlines essential safety and handling procedures.

Physicochemical Properties and Nomenclature

The systematic IUPAC name for this compound is This compound .[2] It is also commonly referred to by its synonym, 2-(4-bromophenyl)propionic acid.[2] The molecule's structure combines a propanoic acid moiety with a 4-bromophenyl group, creating a chiral center at the alpha-carbon.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 53086-53-6 | PubChem[2] |

| Molecular Formula | C₉H₉BrO₂ | PubChem[2] |

| Molecular Weight | 229.07 g/mol | PubChem |

| Appearance | White to off-white solid/crystalline powder | Commercial Suppliers |

| Melting Point | 122-124 °C | Reign Pharma[3] |

| SMILES | CC(C1=CC=C(C=C1)Br)C(=O)O | PubChem[2] |

| InChIKey | PFDBEACWLCHWRZ-UHFFFAOYSA-N | PubChem[2] |

***```dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, margin=0];

}

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound with a purity of >98%.

Materials:

-

2-Phenylpropanoic acid

-

Dichloromethane (DCM), anhydrous

-

Iron(III) bromide (FeBr₃), anhydrous

-

Bromine (Br₂)

-

10% Sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

2M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Toluene

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 2-phenylpropanoic acid (1.0 eq) in anhydrous DCM.

-

Catalyst Addition: Add anhydrous FeBr₃ (0.05 eq) to the solution. The mixture may darken.

-

Bromination: Cool the mixture to 0°C in an ice bath. Slowly add a solution of bromine (1.05 eq) in DCM via the dropping funnel over 1 hour. Maintain the temperature below 5°C. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent over-bromination.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add 10% sodium thiosulfate solution to quench any unreacted bromine. The dark color should dissipate.

-

Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove HBr), and brine. Self-Validation: The bicarbonate wash is complete when CO₂ evolution ceases, confirming the neutralization of acid byproducts.

-

Product Isolation: Acidify the combined aqueous layers with 2M HCl to a pH of 1-2, which will precipitate the carboxylic acid product. Extract the aqueous layer three times with DCM.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a hot toluene/hexanes solvent system to yield pure this compound as a white crystalline solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous structural evidence.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale / Interpretation |

| ¹H NMR | -COOH | δ 10-12 ppm (broad singlet) | Highly deshielded acidic proton; exchanges with D₂O. [4][5] |

| Aromatic -CH | δ 7.4-7.6 ppm (d, 2H) | Protons ortho to bromine, deshielded. | |

| Aromatic -CH | δ 7.2-7.3 ppm (d, 2H) | Protons meta to bromine. | |

| α-CH | δ 3.7 ppm (q, 1H) | Quartet due to coupling with adjacent CH₃ group. | |

| -CH₃ | δ 1.5 ppm (d, 3H) | Doublet due to coupling with adjacent α-CH. | |

| ¹³C NMR | -C=O | δ ~175-180 ppm | Carbonyl carbon of the carboxylic acid. |

| Aromatic C-Br | δ ~122 ppm | Carbon directly attached to the electronegative bromine. | |

| Aromatic -CH | δ ~128-132 ppm | Signals for the four aromatic CH carbons. | |

| α-C | δ ~45 ppm | Alpha-carbon of the propanoic acid chain. | |

| -CH₃ | δ ~18 ppm | Methyl carbon. | |

| IR Spectroscopy | O-H stretch | 3300-2500 cm⁻¹ (broad) | Characteristic broad stretch for a carboxylic acid O-H. |

| C=O stretch | ~1700 cm⁻¹ (strong) | Carbonyl stretch of the carboxylic acid. | |

| C-Br stretch | ~600-500 cm⁻¹ | Stretch for the carbon-bromine bond. | |

| Mass Spec. | Molecular Ion | m/z 228 & 230 | Shows characteristic M+ and M+2 peaks in a ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. |

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a versatile intermediate. The bromine atom serves as a key functional group for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the carboxylic acid can be readily converted into esters, amides, or other functionalities.

Caption: Synthetic utility of this compound in drug discovery.

-

Intermediate for Complex APIs: While the closely related 2-(4-bromophenyl)-2-methylpropanoic acid is a documented intermediate for the antihistamine fexofenadine, this compound serves a similar role in building related molecular frameworks. [6][7]The bromo-phenyl moiety is a common feature in many advanced pharmaceutical intermediates.

-

Scaffold for CNS-Active Agents: Phenylpropionic acid derivatives are being explored for the treatment of neurological disorders. [8]The ability to modify the 4-position via the bromo-handle allows for systematic Structure-Activity Relationship (SAR) studies to optimize properties like blood-brain barrier penetration and target engagement.

-

Fragment for PROTACs and Chemical Probes: The compound can serve as a fragment or linker in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in drug discovery to degrade disease-causing proteins. [9]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Table 3: GHS Hazard Summary

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

|

| Skin Corrosion/Irritation | H315: Causes skin irritation |

|

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

|

Source: ECHA C&L Inventory [2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. [10]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [3]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block for innovation in pharmaceutical research. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the dual functionality of its carboxylic acid and bromo-phenyl groups, provide chemists with a powerful tool for constructing novel molecular entities. From developing next-generation anti-inflammatory agents to pioneering new therapeutic modalities like PROTACs, this compound will continue to be a valuable asset in the drug discovery pipeline.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reignpharma.com [reignpharma.com]

- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. nagwa.com [nagwa.com]